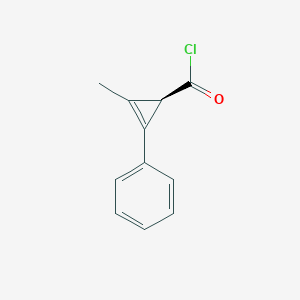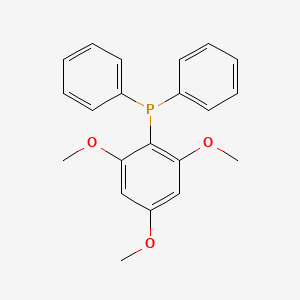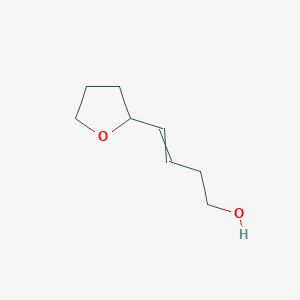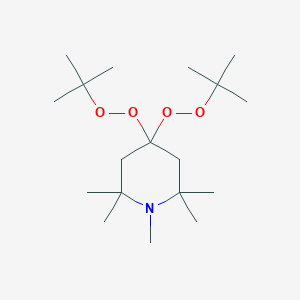![molecular formula C26H22N4 B14426957 N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline CAS No. 83799-85-3](/img/structure/B14426957.png)
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline is a complex organic compound with the molecular formula C26H22N4 It is known for its unique structure, which includes multiple aromatic rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline typically involves the condensation of hydrazine derivatives with aromatic aldehydes or ketones. One common method is the reaction between diphenylhydrazine and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-hydroxyphenyl)ethylideneamino]-3-methoxybenzamide
- N-[1-(2-hydroxyphenyl)ethylidene]-3-methoxybenzene-1-carbohydrazide
Uniqueness
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline is unique due to its specific arrangement of aromatic rings and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
83799-85-3 |
|---|---|
Molecular Formula |
C26H22N4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C26H22N4/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-22-28-30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
HDSSPAGQOWQIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC=NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
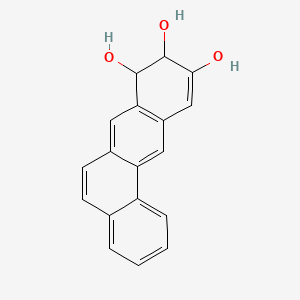
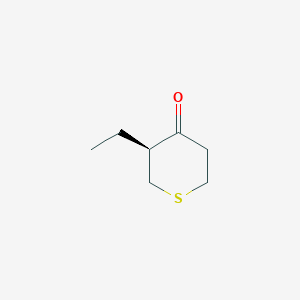

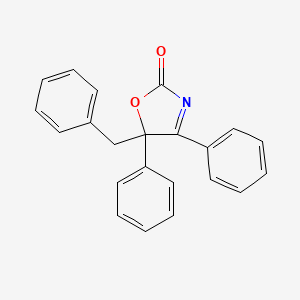
![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
